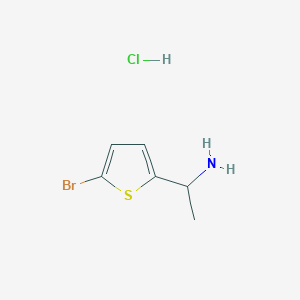
1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride, also known as BTEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BTEA is a thiophene derivative that is used as a building block in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including protein kinases and proteases. It has also been shown to interact with DNA and RNA, which can lead to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of various viruses, including HIV-1 and HCV. In animal studies, this compound has been shown to exhibit anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride has several advantages for lab experiments. It is readily available and can be synthesized using a simple two-step process. It is also relatively stable and can be stored for long periods without degradation. However, this compound has some limitations. It is toxic and can cause skin and eye irritation. It also has a low solubility in water, which can limit its use in aqueous reactions.
Zukünftige Richtungen
1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride has several potential future directions for research. In medicinal chemistry, this compound can be further explored as a starting material in the synthesis of novel bioactive compounds. In material science, this compound can be used as a building block in the synthesis of new organic semiconductors and conducting polymers. In organic synthesis, this compound can be used as a reagent in the development of new transformations and synthetic methodologies. Additionally, further studies can be conducted to understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion
In conclusion, this compound is a thiophene derivative that has gained significant attention in the scientific community due to its potential applications in various fields of research. It can be synthesized using a simple two-step process and has been extensively studied for its potential applications in medicinal chemistry, material science, and organic synthesis. This compound exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. Future research can be conducted to further explore the potential applications of this compound in various fields of research.
Synthesemethoden
1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride can be synthesized using a two-step process. The first step involves the synthesis of 5-bromothiophene-2-carbaldehyde, which is then reacted with ethylamine to obtain this compound. The reaction is carried out in the presence of a reducing agent and a catalyst, which helps to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anticancer, antiviral, and antibacterial properties. It has been used as a starting material in the synthesis of various bioactive compounds, including kinase inhibitors, antitumor agents, and antiviral agents. In material science, this compound has been used as a building block in the synthesis of conducting polymers and organic semiconductors. In organic synthesis, this compound has been used as a reagent in various transformations, including reductive amination, cross-coupling reactions, and C-H activation.
Eigenschaften
IUPAC Name |
1-(5-bromothiophen-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWRLJDOXYAZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Bromo-4-(ethylsulfanyl)phenyl]acetic acid](/img/structure/B2459864.png)
![Ethyl 2,6-dimethyl-5-[(4-phenylphenyl)carbamoylamino]pyridine-3-carboxylate](/img/structure/B2459866.png)
![2-[2-[1-(3-methylsulfanylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2459867.png)
![N-butan-2-yl-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2459870.png)
![3-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2459875.png)
![5-((3-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2459876.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2459878.png)
![Cyclopentyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2459879.png)
![3-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide](/img/structure/B2459880.png)
![3-Methyl-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2459881.png)

![N-(2,3-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2459885.png)
